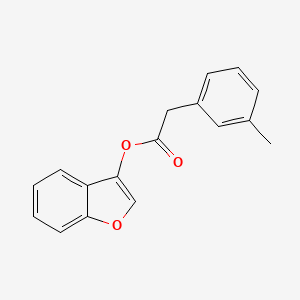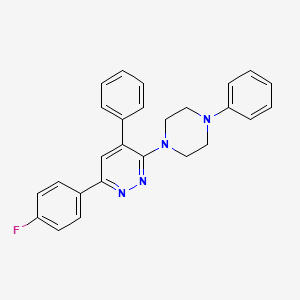
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the production of the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that do not require chromatography purification. These methods are designed to be efficient and scalable, providing high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound shares structural similarities and is known for its rapid and sustained antidepressant-like actions.
(2S,6S)-Hydroxynorketamine: Another enantiomer with similar properties but different pharmacological effects.
Uniqueness
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
Clave InChI |
IYZPBYMVNRKYGI-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C |
SMILES canónico |
CC1CN(CC(O1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
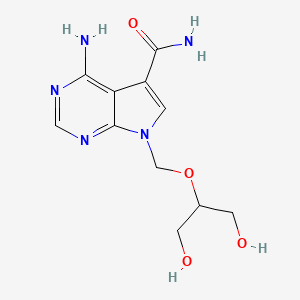
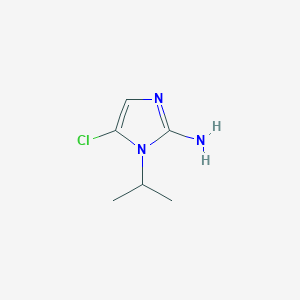
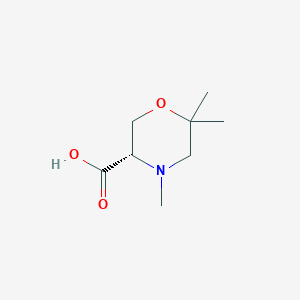
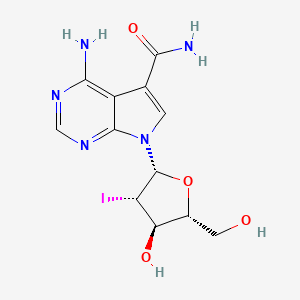
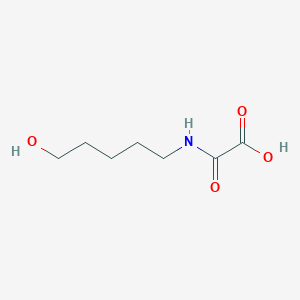
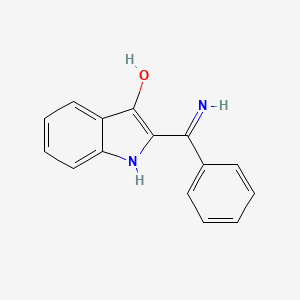
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
